

# Spiro[3.3]heptane-carboxylic Acids: Structural Identifiers & Synthetic Methodology

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## Compound of Interest

**Compound Name:** Spiro[3.3]heptane-3-carboxylic acid

**CAS No.:** 1314960-17-2; 28114-87-6

**Cat. No.:** B2393276

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## Chemical Identity & Identifiers

The precise identification of spirocyclic scaffolds is paramount due to their subtle isomeric differences. The table below differentiates the two relevant isomers. Researchers seeking the standard bioisostere for a phenyl or cyclohexyl group should utilize the 2-Carboxylic Acid.

## Data Summary Table

Feature	Target A: The Bioisostere (Commonly Requested)	Target B: The Literal IUPAC (Rare)
Preferred Name	Spiro[3.3]heptane-2-carboxylic acid	Spiro[3.3]heptane-1-carboxylic acid
Synonyms	Spiro[3.3]heptane-3-carboxylic acid (Commercial); Fecht's Acid Derivative	Spiro[3.3]heptane-3-carboxylic acid (IUPAC numbering variant)
CAS Registry	28114-87-6	1314960-17-2
SMILES	<chem>OC(=O)C1CC2(C1)CCC2</chem>	<chem>OC(=O)C1CC2(CCC2)1</chem>
InChIKey	FUQH LUSGMOSPRQ- UHFFFAOYSA-N	BUHUUMJSTDLONB- UHFFFAOYSA-N
Chirality	Achiral (Plane of symmetry)	Chiral (Racemic or Enantiopure)
Key Application	Phenyl/Piperidine Bioisostere	Mechanistic Probes; Glutamate Analogs

## Bioisosteric Significance in Drug Design[3][4][5]

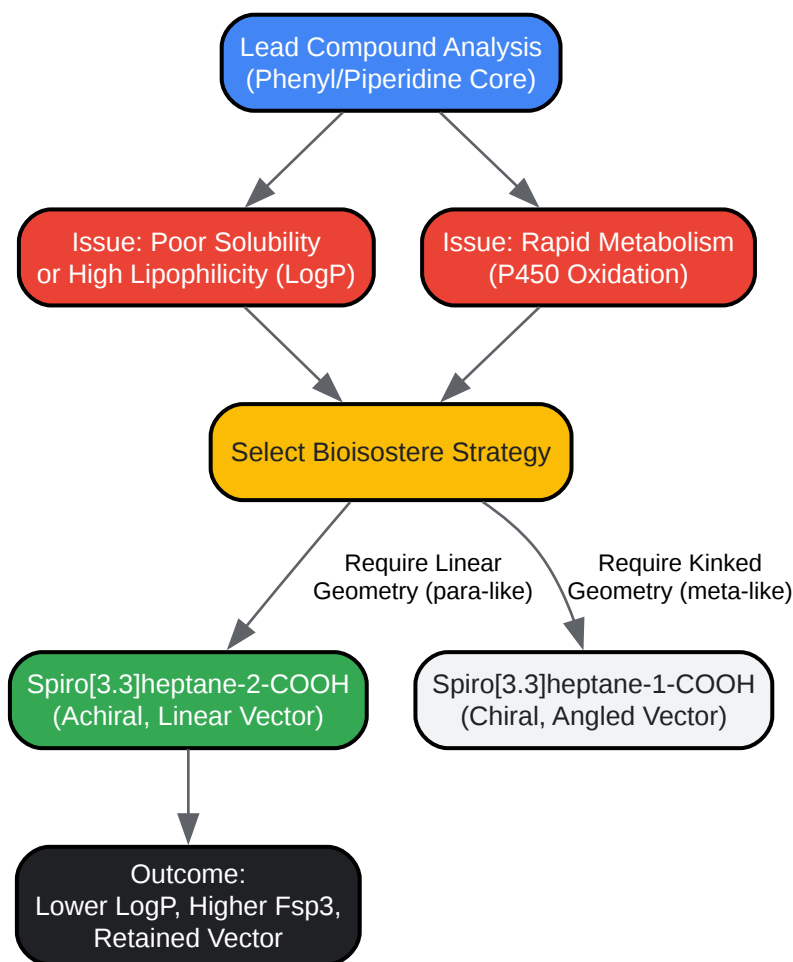
The spiro[3.3]heptane scaffold has emerged as a high-value saturated bioisostere for para-substituted benzene rings and piperidine moieties. Its utility is driven by its ability to improve physicochemical properties without altering the binding vector significantly.

### Structural Advantages

- **Exit Vector Geometry:** The 2,6-disubstitution pattern of spiro[3.3]heptane provides a linear distance similar to a para-phenyl ring but with a distinct 3D topology that can access new IP space.
- **Metabolic Stability:** The strained spiro-carbon (quaternary center) blocks metabolic hotspots, often reducing oxidative clearance compared to piperidines or cyclohexanes.
- **Fsp<sup>3</sup> Fraction:** Increasing the fraction of sp<sup>3</sup> hybridized carbons (Fsp<sup>3</sup>) correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

## Decision Logic: Scaffold Selection

The following diagram illustrates the decision process for implementing this scaffold in lead optimization.



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Figure 1: Decision logic for deploying spiro[3.3]heptane scaffolds in medicinal chemistry campaigns.

## Synthetic Methodology: Spiro[3.3]heptane-2-carboxylic Acid[6][7]

The synthesis of the 2-isomer is robust and scalable, typically proceeding via the "Fecht's Acid" route. This protocol avoids the complexity of separating enantiomers required for the 1-isomer.

## Reaction Pathway[2][5][8][9][10][11]

- Double Alkylation: Cyclization of diethyl malonate with a pentaerythritol derivative (e.g., the dibromide or tosylate equivalent) to form the spiro-dicarboxylate.
- Hydrolysis & Decarboxylation: Saponification of the diester followed by thermal decarboxylation yields the mono-acid.

## Detailed Protocol

### Step 1: Formation of Spiro[3.3]heptane-2,2-dicarboxylic acid diethyl ester

- Reagents: Diethyl malonate (1.0 eq), 1,1-bis(bromomethyl)cyclobutane (or equivalent electrophile), NaOEt (2.2 eq), Ethanol.
- Conditions: Reflux for 12–24 hours.
- Mechanism: Double nucleophilic substitution ( ) at the quaternary carbon of the cyclobutane precursor.

### Step 2: Hydrolysis and Decarboxylation

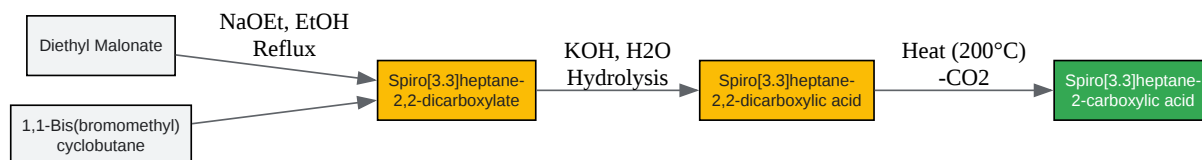
- Reagents: KOH (aq), followed by HCl (conc).
- Conditions: Reflux (Hydrolysis)

Acidify

Thermal neat heating at 180–200°C (Decarboxylation).

- Yield: Typically 60–75% over two steps.

## Synthetic Pathway Diagram[8][9]



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Figure 2: Synthetic route for the construction of the spiro[3.3]heptane-2-carboxylic acid core.

## Physicochemical Profiling

The following data compares the computed properties of the spirocyclic acid against a standard cyclohexanecarboxylic acid, highlighting the "spiro effect" on lipophilicity and shape.

Property	Spiro[3.3]heptane-2-COOH	Cyclohexanecarboxylic Acid	Impact
Molecular Weight	140.18 g/mol	128.17 g/mol	+12 Da (Negligible)
cLogP	~1.8	~2.3	Lower Lipophilicity
TPSA	37.3 Å <sup>2</sup>	37.3 Å <sup>2</sup>	Identical (Polar group unchanged)
Fsp <sup>3</sup>	0.88	0.86	High Saturation
Shape	Rigid, Compact	Flexible (Chair/Boat)	Conformational Restriction

Interpretation: The spiro scaffold lowers cLogP while maintaining a similar steric volume to cyclohexane, making it an ideal tool for lowering the lipophilicity of a lead compound without sacrificing hydrophobic contacts.

## References

- PubChem.Spiro[3.3]heptane-2-carboxylic acid (CID 20320775). National Library of Medicine. [\[Link\]](#)

- PubChem.Spiro[3.3]heptane-1-carboxylic acid (CID 20320772). National Library of Medicine. [\[Link\]](#)
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptane Derivatives. Journal of Organic Chemistry. [\[Link\]](#)
- Mykhailiuk, P. K. (2024).[1] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][1] ChemRxiv. [\[Link\]](#)

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## Sources

- 1. [enamine.net](#) [[enamine.net](#)]
- 2. [researchgate.net](#) [[researchgate.net](#)]
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